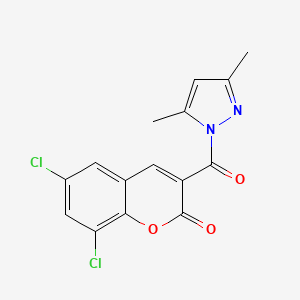
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one, also known as Xanthone, is a naturally occurring compound found in various plant species. This compound has been a subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one is complex and varies depending on the specific activity being studied. This compound has been found to inhibit various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has also been shown to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate the immune system. This compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in water and its instability in the presence of light and air.
Future Directions
There are several future directions for 6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one research. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Another direction is the exploration of this compound's potential as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
In conclusion, this compound is a naturally occurring compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities and has shown promise in the treatment of various diseases. This compound has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and its instability in the presence of light and air. Future research directions for this compound include the development of this compound-based drugs, exploration of its potential as a natural food preservative, and further understanding of its mechanism of action.
Synthesis Methods
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one can be synthesized through various methods, including the classical method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The classical method involves the reaction of salicylaldehyde with 3,5-dimethylpyrazole-1-carboxylic acid hydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the reactants, while ultrasound-assisted synthesis utilizes ultrasound waves to promote the reaction.
Scientific Research Applications
6,8-Dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial activities. This compound has also shown promise in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
6,8-dichloro-3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7-3-8(2)19(18-7)14(20)11-5-9-4-10(16)6-12(17)13(9)22-15(11)21/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXQMFSLODUVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
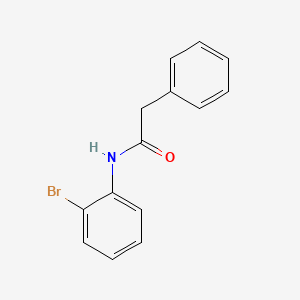
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
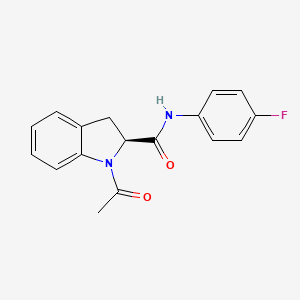
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
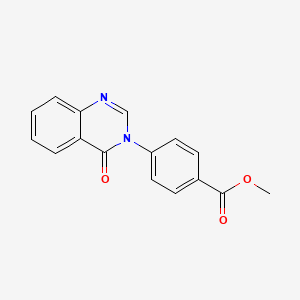
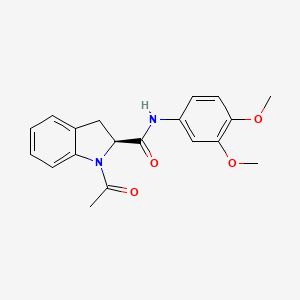
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)


![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)